N-(2-methoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide
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Description
N-(2-methoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing and characterizing novel compounds with structures similar to N-(2-methoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide. For instance, the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives through reactions involving methoxyphenyl components and hydrazine hydrate has been documented. These compounds have been characterized using elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR techniques (Hassan et al., 2014).
Biological Activity Evaluation
Significant efforts have been made to evaluate the biological activities of compounds structurally related to this compound. Examples include the assessment of cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells for pyrazole derivatives and the investigation of antimicrobial activities for semicarbazone derivatives. Specifically, compounds bearing methoxybenzylidene and hydrazinecarboxamide functionalities have demonstrated varying degrees of activity against bacterial and fungal strains (Ahsan et al., 2016).
Anticancer and Antimicrobial Potential
Further studies have explored the anticancer and antimicrobial potentials of novel compounds, including those with pyrimidine and triazole derivatives. Such research efforts aim to identify candidates with significant activity against cancer cell lines and microbial pathogens, contributing to the development of new therapeutic agents (Bekircan et al., 2008).
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-15-7-9-16(10-8-15)13-26-14-17(11-12-20(26)27)21(28)24-25-22(29)23-18-5-3-4-6-19(18)30-2/h3-12,14H,13H2,1-2H3,(H,24,28)(H2,23,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIHSSDTISAEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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